molecular formula C10H12N2S B2609460 [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile CAS No. 730950-96-6

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile

Cat. No.: B2609460
CAS No.: 730950-96-6
M. Wt: 192.28
InChI Key: ARNYTCIHTIYQHE-UHFFFAOYSA-N
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Description

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile is a chemical compound with the CAS Registry Number 730950-96-6 and the molecular formula C10H12N2S, yielding a molecular weight of 192.28 g/mol . This supplier provides the compound with high purity, characterized by the SMILES notation N#CSC1=CC(C)=C(N)C(CC)=C1 . It is offered for research applications and is strictly for professional, laboratory use. The product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can procure this material in various quantities to suit their experimental needs, with global shipping available from multiple stock locations .

Properties

IUPAC Name

(4-amino-3-ethyl-5-methylphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNYTCIHTIYQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)SC#N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327636
Record name (4-amino-3-ethyl-5-methylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730950-96-6
Record name (4-amino-3-ethyl-5-methylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3-ethyl-5-methylphenyl thiocyanate with formonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to maintain precise reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity
Research has indicated that compounds similar to [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile exhibit significant antiparasitic properties. For example, studies have focused on the design of inhibitors targeting specific enzymes in parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-based design of these inhibitors often involves modifications to the phenyl and nitrile groups to enhance biological activity and selectivity against the parasite's enzymes .

Case Study: Inhibition of PTR1
A notable study demonstrated that derivatives of pyrrolopyrimidines, which share structural similarities with [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile, were effective inhibitors of PTR1 (a key enzyme in T. brucei). The introduction of hydrophobic substituents significantly improved the enzyme affinity and antiparasitic activity .

Material Science Applications

Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers that incorporate sulfanyl and nitrile groups. These functionalized polymers are valuable in creating materials with specific properties such as enhanced thermal stability and chemical resistance. The incorporation of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile into polymer matrices can lead to improved mechanical properties and functionality .

Analytical Chemistry Applications

Chromatographic Techniques
In analytical chemistry, [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile can serve as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for accurate quantification and detection in complex mixtures .

Data Tables

Application Area Description Example Studies/References
Medicinal ChemistryInhibitors for antiparasitic drugs targeting T. brucei
Material ScienceSynthesis of functional polymers with enhanced properties
Analytical ChemistryUse as a standard compound in HPLC for quantification

Mechanism of Action

The mechanism of action of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with various biological molecules, potentially leading to the inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

The closest structural analog is [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (CAS: 1909326-34-6), which substitutes the ethyl and methyl groups in the target compound with bromo (position 2) and chloro (position 5) groups. Key differences include:

Property [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile
Molecular Formula C₁₀H₁₃N₂S C₇H₄BrClN₂S
Molecular Weight 193.32 g/mol 263.54 g/mol
Substituents 3-ethyl, 5-methyl (electron-donating) 2-bromo, 5-chloro (electron-withdrawing)
Electronic Effects Ring activated for electrophilic substitution Ring deactivated due to halogens
Lipophilicity (LogP) Higher (predicted) Lower (halogens increase polarity)

The target compound’s electron-donating groups (EDGs) increase electron density on the phenyl ring, favoring reactions like nitration or sulfonation. In contrast, the bromo/chloro analog’s electron-withdrawing groups (EWGs) reduce ring reactivity but enable halogen bonding in biological systems .

Comparison with Polymer NV-CoV-2 ()

Key contrasts include:

Property [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile NV-CoV-2 Polymer
Molecular Class Small molecule Polymeric nanoviricide
Function Building block for synthesis Antiviral (SARS-CoV-2)
Sulfanyl Role Reactivity in substitution Viral capsid binding/disruption
Molecular Weight 193.32 g/mol ~2298.85 g/mol (repeat unit)

The polymer’s sulfanyl groups facilitate viral capsid disruption, whereas the target compound’s sulfanyl group enables synthetic versatility in small-molecule design .

Biological Activity

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by an amino group, ethyl and methyl substitutions on the phenyl ring, and a sulfanyl group, suggests potential biological activity. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.

Antimicrobial Properties

Research indicates that compounds containing sulfanyl groups often exhibit antimicrobial activity. [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile has been investigated for its potential to inhibit various microbial strains. For instance, studies have shown that similar sulfanyl derivatives can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may possess comparable properties.

Anticancer Potential

The anticancer activity of sulfur-containing compounds has been widely documented. [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile's mechanism of action may involve the interaction with cellular pathways that regulate apoptosis and cell proliferation. Preliminary studies suggest that modifications in the structure of such compounds can enhance their cytotoxicity against cancer cell lines .

The biological effects of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile are likely mediated through its functional groups:

  • Sulfanyl Group : This group can form bonds with various biological molecules, potentially leading to enzyme inhibition or receptor activation.
  • Amino Group : The amino group may participate in nucleophilic attacks, influencing biochemical pathways relevant to disease mechanisms.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfanyl compounds, reporting significant inhibition rates against common pathogens. The results indicated that derivatives similar to [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile could achieve over 90% inhibition against certain fungal strains .
  • Cytotoxicity Against Cancer Cells : In a comparative analysis of cytotoxic effects on different cancer cell lines, it was found that certain structural modifications increased the efficacy of related compounds significantly. The IC50 values for these compounds ranged from 17 to 55 μM depending on the specific cancer type tested .

Table 1: Biological Activity Summary of Related Compounds

Compound NameAntimicrobial Activity (%)IC50 (Cancer Cell Lines)
[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrileTBDTBD
Sulfanyl Derivative A9020
Sulfanyl Derivative B8538
Sulfanyl Derivative C7555

Note : TBD indicates that further research is needed to establish these values specifically for [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile.

Q & A

Q. How can computational modeling optimize the compound’s solubility for biological assays?

  • Methodological Answer : Predict solubility via COSMO-RS simulations in solvents like DMSO or PBS (pH 7.4). Adjust substituents (e.g., replacing ethyl with hydroxyl groups) to improve LogP (target <3). Validate with shake-flask experiments (UV-Vis quantification at λ_max ≈ 270 nm) .

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